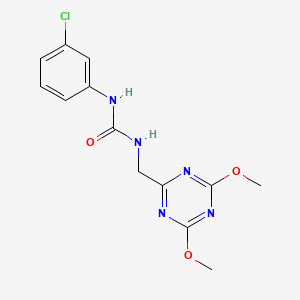

1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5O3/c1-21-12-17-10(18-13(19-12)22-2)7-15-11(20)16-9-5-3-4-8(14)6-9/h3-6H,7H2,1-2H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIKUZWVYNTGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea typically involves the following steps:

Formation of the Triazinylmethyl Intermediate: This step involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable methylating agent under controlled conditions to form the triazinylmethyl intermediate.

Coupling with 3-Chlorophenyl Isocyanate: The intermediate is then reacted with 3-chlorophenyl isocyanate in the presence of a base to form the final urea derivative.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential use in drug discovery and development. The triazine derivatives are known for their biological activities, including antibacterial and antiviral properties. For instance, studies have shown that triazine derivatives can exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of triazine derivatives, revealing that modifications to the phenyl ring can enhance activity against specific bacterial strains. The introduction of electron-withdrawing groups like chlorine was found to increase potency .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea | S. aureus | 10 |

| Another Triazine Derivative | E. coli | 5 |

Agricultural Applications

The compound also shows promise as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests. Triazine compounds are widely used in agriculture for their effectiveness against weeds.

Case Study: Herbicidal Activity

Research has demonstrated that certain triazine derivatives can inhibit photosynthesis in target plants, leading to effective weed control without harming crop yields. The chlorophenyl substituent may contribute to selectivity towards certain species .

| Application | Effectiveness | Target Organism |

|---|---|---|

| Herbicide | High | Broadleaf Weeds |

| Insecticide | Moderate | Aphids |

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Urea Derivatives with Thiazole Moieties

Compound 11f : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Yield: 85.1%, ESI-MS m/z: 500.2 )

- Key Differences: Heterocycle: Replaces the triazine with a thiazole ring, introducing a sulfur atom and altering electronic properties. Activity: Thiazole-containing derivatives often exhibit antimicrobial or kinase inhibitory activity, but the triazine analog may prioritize different targets due to its planar, aromatic structure .

Triazine-Based Antifungal Agents

Compound TRI : (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline

- Substituents: Lacks the 3-chlorophenyl group, which in the target compound may enhance lipophilicity and membrane penetration. Activity: TRI's antifungal activity against C. albicans suggests triazine moieties contribute to targeting fungal enzymes, but the urea linker in the target compound could improve binding affinity .

Morpholine-Substituted Triazine Derivatives

Compound 13 : 1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (Yield: 30% )

- Key Differences :

- Triazine Substituents : Morpholine rings replace methoxy groups, increasing solubility via nitrogen lone pairs.

- Synthetic Challenges : Lower yield (30% vs. 85–88% in thiazole derivatives) highlights difficulties in triazine functionalization.

- Applications : Morpholine derivatives are common in kinase inhibitors (e.g., PI3K/Akt pathway), whereas dimethoxy groups may favor herbicidal or antifungal roles .

Dichlorophenyl-Triazine Ureas

Compound : 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

Sulfonylurea Herbicides

Cinosulfuron: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenylsulfonyl]urea

- Key Differences: Linker: Sulfonylurea vs. urea, altering mode of action (herbicidal vs. Activity: Sulfonylureas inhibit acetolactate synthase in plants, while the target compound's urea may target mammalian enzymes or receptors .

Structural and Functional Implications

Biological Activity

1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a triazine moiety, contributing to its unique biological activity. Its chemical structure can be represented as follows:

Synthesis

The synthesis of this compound involves the reaction of 3-chlorophenyl isocyanate with 4,6-dimethoxy-1,3,5-triazine derivatives. The reaction conditions typically include organic solvents and controlled temperatures to ensure optimal yield and purity.

Antitumor Activity

Research indicates that compounds containing triazine rings exhibit significant antitumor properties. For instance, derivatives of triazine have shown cytotoxic effects against various cancer cell lines. In a study assessing the activity of similar compounds, it was found that the presence of electron-withdrawing groups like chlorine enhances antiproliferative activity due to increased reactivity towards cellular targets .

The mechanism by which this compound exerts its biological effects may involve:

- DNA Interaction : Similar compounds have demonstrated the ability to induce DNA cross-linking and damage, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The triazine moiety may inhibit specific enzymes involved in tumor progression or survival pathways .

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Studies have indicated that triazine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring enhance antibacterial efficacy .

Case Study 1: Antitumor Efficacy

In a controlled experiment involving various cancer cell lines (e.g., HT29 and MCF7), this compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a higher potency in inducing cell death through apoptosis.

Case Study 2: Antibacterial Activity

A study evaluated the antibacterial efficacy of various triazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones compared to control antibiotics.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a substituted isocyanate with an amine-bearing triazine derivative. Key steps include:

- Reacting 3-chlorophenyl isocyanate with 4,6-dimethoxy-1,3,5-triazin-2-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux .

- Using a base like triethylamine to neutralize HCl byproducts, which improves reaction efficiency .

- Triazine-based coupling reagents (e.g., DMTMM derivatives) can enhance yields by stabilizing intermediates via "superactive ester" formation, as demonstrated in analogous urea syntheses .

Critical Parameters: Solvent polarity, temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents significantly impact purity and yield.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer:

- 1H/13C NMR: Assign peaks based on aromatic protons (δ 6.5–8.0 ppm for chlorophenyl groups) and methoxy signals (δ ~3.8 ppm for triazine-OCH3). Triazine methylene protons (N-CH2-) appear as singlets near δ 4.5–5.0 ppm .

- HRMS: Confirm molecular ion [M+H]+ with exact mass matching C15H17ClN5O3 (calc. 364.0912). Fragmentation patterns should align with triazine and urea cleavage .

- X-ray Diffraction: Resolve crystal structure to confirm spatial arrangement of the triazine and urea moieties, as done for structurally related triazine-morpholine complexes .

Advanced Research Questions

Q. How does the compound’s stability in biological matrices (e.g., plasma) affect its pharmacokinetic profiling?

Methodological Answer:

- Degradation Pathways: Monitor stability in rat plasma via LC-MS/MS. Analogous triazine-urea compounds undergo N-oxidation, morpholine ring oxidation, and demethylation, leading to metabolites like oxidized triazine derivatives .

- Experimental Design: Incubate the compound in plasma at 37°C, sample at intervals (0–24 hrs), and quantify parent compound loss. Use deuterated internal standards for precise quantification .

- Mitigation Strategies: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability, or modify the triazine’s methoxy groups to bulkier substituents to hinder enzymatic attack .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for triazine-containing ureas?

Methodological Answer:

- Data Contradiction Analysis:

- Bioassay Variability: Standardize assay conditions (e.g., pH, temperature) when testing antimicrobial/anticancer activity. For example, inconsistent IC50 values may arise from differences in cell line viability protocols .

- Computational Modeling: Perform molecular docking to reconcile discrepancies between in vitro activity and predicted binding affinities. Prioritize targets where the triazine moiety shows strong hydrogen bonding (e.g., ATP-binding pockets) .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., Cinosulfuron, a herbicidal triazine-urea) to isolate the impact of the chlorophenyl substituent on bioactivity .

Q. How can the reactivity of the triazine and urea moieties be exploited for targeted drug delivery?

Methodological Answer:

- Click Chemistry: Functionalize the triazine’s methoxy groups with azide/alkyne handles for bioorthogonal conjugation to antibodies or nanoparticles .

- pH-Responsive Release: Design prodrugs where the urea linkage hydrolyzes in acidic environments (e.g., tumor microenvironments). Validate using in vitro assays at pH 5.0–6.5 vs. 7.4 .

- Enzymatic Activation: Incorporate peptide substrates between the triazine and urea groups, enabling protease-triggered drug release. Test specificity using recombinant enzymes (e.g., MMP-9) .

Q. What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

- QSAR Models: Use descriptors like logP (predicted ~2.5 for this compound), polar surface area (PSA > 100 Ų due to urea and triazine), and H-bond donors/acceptors to estimate solubility .

- Molecular Dynamics Simulations: Simulate interactions with lipid bilayers to assess passive diffusion. The chlorophenyl group may enhance membrane permeability via hydrophobic interactions .

- In Silico Metabolism: Tools like Schrödinger’s Metabolizer predict major oxidation sites (e.g., triazine-OCH3 demethylation) to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.